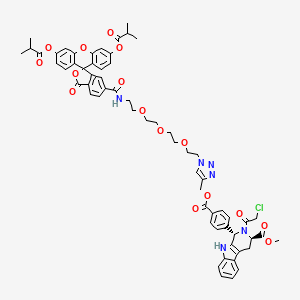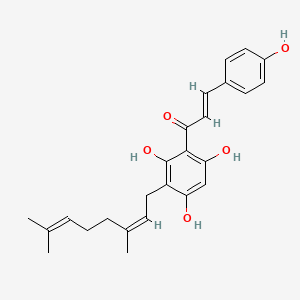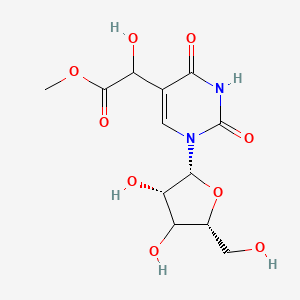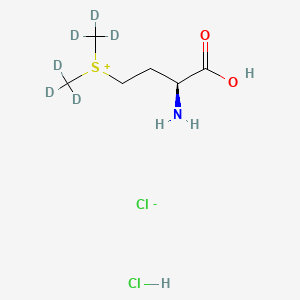
1,2-Naphthalenedicarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,2-dicarbaldehyde is an organic compound with the molecular formula C12H8O2. It is a derivative of naphthalene, characterized by the presence of two aldehyde groups at the 1 and 2 positions on the naphthalene ring. This compound is known for its use as a fluorescent dye in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,2-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,2-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of naphthalene-1,2-dicarbaldehyde often involves large-scale oxidation processes. These processes utilize similar oxidizing agents but are optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,2-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form naphthalene-1,2-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield naphthalene-1,2-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the aldehyde groups under acidic or basic conditions.
Major Products:
Oxidation: Naphthalene-1,2-dicarboxylic acid.
Reduction: Naphthalene-1,2-dimethanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Naphthalene-1,2-dicarbaldehyde is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent labeling agent for detecting and quantifying primary amines, amino acids, and peptides.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and as a probe for studying biochemical pathways.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
Mechanism of Action
The mechanism by which naphthalene-1,2-dicarbaldehyde exerts its effects is primarily through its ability to form fluorescent derivatives. When it reacts with primary amines, it forms highly fluorescent and stable compounds. This reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization to produce the fluorescent product . The fluorescence properties are due to the extended conjugation in the naphthalene ring system, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Naphthalene-1,2-dicarbaldehyde can be compared with other similar compounds such as:
Naphthalene-2,3-dicarbaldehyde: Another naphthalene derivative with aldehyde groups at the 2 and 3 positions.
Anthracene-2,3-dicarbaldehyde: A derivative of anthracene with aldehyde groups at the 2 and 3 positions.
Uniqueness: Naphthalene-1,2-dicarbaldehyde is unique due to its specific position of aldehyde groups, which imparts distinct chemical reactivity and fluorescence properties. Its ability to form stable fluorescent derivatives makes it particularly valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C12H8O2 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C12H8O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-8H |
InChI Key |
WMPJPAMWRAOQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)








![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)
